REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[SH2:10]>N1C=CC=CC=1>[N:1]1[S:10][C:8]([NH2:9])=[C:7]2[CH:6]=[CH:5][CH:4]=[N:3][C:2]=12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
TEA
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was then stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (10 mL)
|
Type
|
ADDITION
|
Details
|
To the solution, aq. H2O2 (30%, 3 mL) was added
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 5 h, during which time, solids
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried on vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1SC(=C2C1N=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 860 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |